molecular formula C7H15ClN2O2 B8066030 ethyl (2S)-3-aminopyrrolidine-2-carboxylate;hydrochloride

ethyl (2S)-3-aminopyrrolidine-2-carboxylate;hydrochloride

Cat. No.: B8066030
M. Wt: 194.66 g/mol
InChI Key: CVKMDIKFUJJTPI-PQAGPIFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2S)-3-aminopyrrolidine-2-carboxylate;hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is often used in the synthesis of pharmaceuticals and as an intermediate in organic chemistry. The compound is characterized by its pyrrolidine ring, which is a five-membered ring containing one nitrogen atom, and an ethyl ester group attached to the carboxylate.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with the amino acid L-proline.

    Esterification: L-proline is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl (2S)-pyrrolidine-2-carboxylate.

    Amination: The ester is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the 3-position of the pyrrolidine ring.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.

Industrial Production Methods

In industrial settings, the synthesis of ethyl (2S)-3-aminopyrrolidine-2-carboxylate;hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Esterification: Using a continuous flow reactor for the esterification step to maintain a steady supply of ethyl (2S)-pyrrolidine-2-carboxylate.

    Automated Amination: Employing automated systems to control the amination process, ensuring precise addition of ammonia or amine sources.

    Purification: Utilizing crystallization and filtration techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl (2S)-3-aminopyrrolidine-2-carboxylate;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: Employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active pyrrolidine derivative, which can interact with molecular targets such as neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Ethyl (2S)-3-aminopyrrolidine-2-carboxylate;hydrochloride is unique due to its specific stereochemistry and functional groups. Similar compounds include:

    Ethyl (2S)-pyrrolidine-2-carboxylate: Lacks the amino group, making it less versatile in reactions.

    3-Aminopyrrolidine: Lacks the ester group, affecting its solubility and reactivity.

    N-Substituted Pyrrolidines: Have different substituents on the nitrogen, altering their chemical properties and applications.

This compound’s unique combination of an amino group and an ester group, along with its specific stereochemistry, makes it particularly valuable in synthetic and medicinal chemistry.

Properties

IUPAC Name

ethyl (2S)-3-aminopyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-2-11-7(10)6-5(8)3-4-9-6;/h5-6,9H,2-4,8H2,1H3;1H/t5?,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKMDIKFUJJTPI-PQAGPIFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CCN1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C(CCN1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.